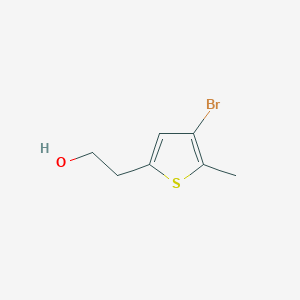
3-(2-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemical Reactivity and Synthesis Techniques
Research on compounds structurally related to 3-(2-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid has focused on understanding their chemical reactivity and developing efficient synthesis methods. For example, studies have explored the one-electron oxidation of methoxyphenyl-propanoic acids, revealing insights into the radical cations' formation and their subsequent reactions, such as decarboxylation and fragmentation, which are influenced by structural effects and pH levels (Bietti & Capone, 2008). Additionally, research into the synthesis and reactions of hydroxy-oxo-methoxyphenyl-butenic acid esters has led to the development of novel compounds through reactions with various agents, showcasing the potential for creating diverse chemical entities with unique properties (Pimenova et al., 2003).
Fluorinated Compound Synthesis
The synthesis of fluorinated heterocyclic compounds has been enhanced by using 2-fluoroacrylic building blocks, demonstrating the versatility of such precursors in creating fluorine-containing pyrazolones, pyrimidines, coumarines, and benzothiopyranones. This approach highlights the significance of fluorinated compounds in medicinal chemistry and material science due to their unique reactivity and properties (Shi et al., 1996).
Advanced Material Synthesis
Research on 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole illustrates the intricate synthesis processes involved in creating advanced materials, potentially for agricultural or pharmaceutical applications. The multi-step synthesis process involves the transformation of anisole derivatives through various chemical reactions, culminating in the production of a compound with potential utility as an intermediate in the synthesis of herbicides (Yu, 2002).
Molecular Docking and Biological Studies
Studies on β-hydroxy-β-arylpropanoic acids, structurally similar to nonsteroidal anti-inflammatory drugs (NSAIDs), have explored their synthesis, anti-inflammatory activity, and molecular docking to identify potential COX-2 inhibitors. These compounds, including various diastereomeric hydroxy-arylpropanoic acids, have shown significant anti-inflammatory activity, comparable to ibuprofen, without causing significant gastric lesions, indicating their potential as safer NSAID alternatives (Dilber et al., 2008).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-(2-fluoro-4-methoxyphenyl)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c1-7(11(13)14)5-8-3-4-9(15-2)6-10(8)12/h3-4,6-7H,5H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYZPYWEIIGXBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=C(C=C1)OC)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-2-((S)-2-amino-3-phenyl-propionylamino)-6-{[(4-methoxy-phenyl)-diphenyl-methyl]-amino}-hexanoic acid (4-hydroxymethyl-phenyl)-amide](/img/structure/B3106658.png)
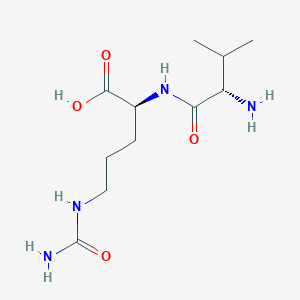

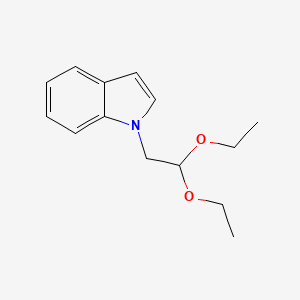
![[(2R)-5,5-dimethyloxolan-2-yl]methanol](/img/structure/B3106680.png)



![tert-butylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B3106722.png)
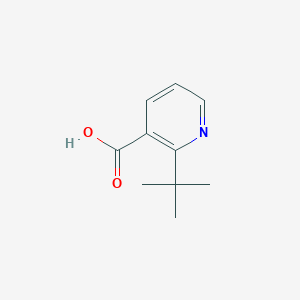
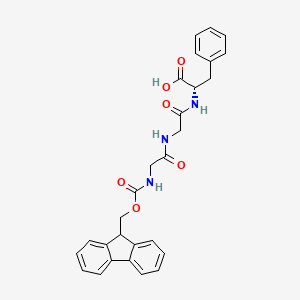

![3-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]urea](/img/structure/B3106765.png)
